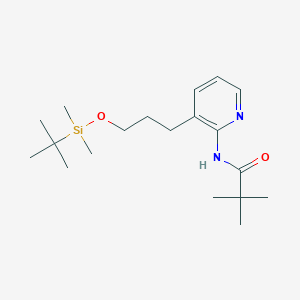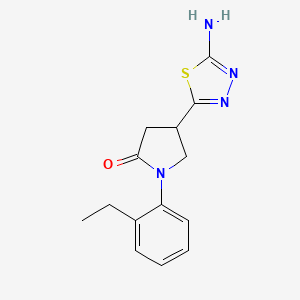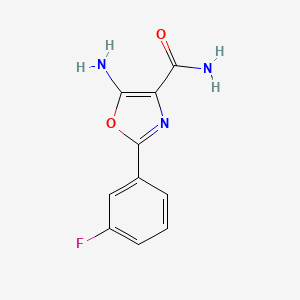
3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride
Vue d'ensemble
Description
3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride, also known as PPP or N-phenylpiperidine-3-carboxylic acid, is a specialty product for proteomics research . It has a molecular formula of C14H20ClNO2 and a molecular weight of 269.77 g/mol .
Synthesis Analysis
The synthesis of molecules like 3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride often involves metal-catalyzed reactions . For instance, the alcohols (2 R,3 S)- 21 and (2 S,3 R)- 22 were produced in a combined yield of 90% by the ATH reaction of 20 with catalyst (S, S)–RuCl (TsDPEN) L3, which was mediated by dynamic kinetic resolution .Molecular Structure Analysis
The molecular structure of 3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride is represented by the molecular formula C14H20ClNO2 . The molecule has a molecular weight of 269.77 g/mol .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s a specialty product used for identifying and quantifying proteins in complex biological systems, understanding protein structure and interactions, and discovering new protein biomarkers for diseases .
Synthesis of PAR2 Agonists
3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride: serves as a reactant in the synthesis of Protease Activated Receptor 2 (PAR2) agonists . PAR2 is involved in various physiological and pathological processes, including inflammation, pain, and cancer. Developing agonists can help in studying these processes and potentially lead to therapeutic agents .
Development of 5-HT6 Antagonists
Researchers use this compound to develop selective 5-HT6 antagonists . The 5-HT6 receptor is a target for the treatment of cognitive disorders, such as Alzheimer’s disease. Antagonists of this receptor can improve cognition and memory .
Kinesin Eg5 Inhibitors
The compound is a reactant for synthesizing inhibitors of Kinesin Eg5 , a motor protein essential for mitosis. Inhibitors of Eg5 can act as potent anti-cancer agents by disrupting the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
Histone Deacetylase Inhibitors
It is also used in the creation of selective ketone histone deacetylase inhibitors . These inhibitors play a role in epigenetic therapies by regulating gene expression and have potential in treating various cancers and other diseases .
JNK2 and JNK3 Inhibitors
The compound aids in the production of inhibitors for JNK2 and JNK3 , which are proteins involved in stress responses. Inhibitors of these proteins have implications in treating neurodegenerative diseases, such as Parkinson’s disease .
Opioid Receptor Antagonists
Another application is the development of opioid receptor antagonists . These antagonists are important for studying addiction mechanisms and can be used to treat opioid overdose, reducing the effects of opioid drugs .
Coordination Polymers Synthesis
Lastly, 3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride is used in the hydrothermal synthesis of coordination polymers. These polymers have applications in material science for creating novel materials with unique properties, such as catalysis, gas storage, and separation .
Mécanisme D'action
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules , indicating that it may interact with neurotransmitter systems in the brain.
Biochemical Pathways
Given its potential use in the synthesis of antidepressant molecules , it may be involved in the modulation of monoamine neurotransmitter systems, such as those involving serotonin, dopamine, and noradrenaline .
Pharmacokinetics
Similar compounds have shown improved pharmacokinetic characteristics when fluorine was incorporated into their structure .
Result of Action
Similar compounds have been used in the synthesis of antidepressant molecules , suggesting that it may have a role in alleviating symptoms of depression.
Propriétés
IUPAC Name |
3-phenyl-3-piperidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(17)11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15;/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHOPPMAFGZBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)









![N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine](/img/structure/B1440389.png)
![3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1440391.png)
